- Novel organic electroluminescent compounds having high luminous efficiency for improved driving lifespan and greater efficiency in electroluminescent devices, and organic electroluminescent devices comprising the organic electroluminescent compounds, World Intellectual Property Organization, , ,
Cas no 934545-80-9 (3-Bromo-9-(naphthalen-2-yl)-9H-carbazole)
934545-80-9 structure
Product Name:3-Bromo-9-(naphthalen-2-yl)-9H-carbazole
N.o CAS:934545-80-9
MF:C22H14BrN
MW:372.257264614105
MDL:MFCD26127422
CID:1982382
PubChem ID:253661442
Update Time:2025-05-27
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole Propriedades químicas e físicas
Nomes e Identificadores
-
- 3-bromo-9-(naphthalen-2-yl)-9H-carbazole
- 3-Bromo-9-(2-naphthyl)carbazole
- 3-bromo-9-naphthalen-2-ylcarbazole
- 9-(2-Naphthyl)-3-bromocarbazole
- N-(2-naphthyl)-3-bromocarbazole
- 3-bromo-9-(2-naphthalenyl)-9H-Carbazole
- 3-Bromo-9-(2-naphthyl)-9H-carbazole
- OL10003
- AK151472
- AX8288078
- J3.546.470K
- 3-broMo-9-(phthalen-2-yl)-9H-carbazole (B2NC)
- 3-Bromo-9-(2-naphthalenyl)-9H-carbazole (ACI)
- 3-Bromo-9-(naphthalen-2-yl)-9H-carbazole
-
- MDL: MFCD26127422
- Inchi: 1S/C22H14BrN/c23-17-10-12-22-20(14-17)19-7-3-4-8-21(19)24(22)18-11-9-15-5-1-2-6-16(15)13-18/h1-14H
- Chave InChI: MBGUQKKYEOAENA-UHFFFAOYSA-N
- SMILES: BrC1C=C2C3C(N(C2=CC=1)C1C=C2C(C=CC=C2)=CC=1)=CC=CC=3
Propriedades Computadas
- Massa Exacta: 371.03100
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 0
- Contagem de Átomos Pesados: 24
- Contagem de Ligações Rotativas: 1
- Complexidade: 451
- Superfície polar topológica: 4.9
Propriedades Experimentais
- Ponto de Fusão: 131.0 to 135.0 deg-C
- PSA: 4.93000
- LogP: 6.69940
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole Informações de segurança
-
Símbolo:
- Pedir:警告
- Declaração de perigo: H315-H319
- Declaração de Advertência: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole Dados aduaneiros
- CÓDIGO SH:2933990090
- Dados aduaneiros:
中国海关编码:
2933990090概述:
2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219005482-5g |
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole |
934545-80-9 | 95% | 5g |
$199.80 | 2023-08-31 | |
| TRC | B701073-50mg |
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole |
934545-80-9 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B701073-100mg |
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole |
934545-80-9 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B701073-500mg |
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole |
934545-80-9 | 500mg |
$ 135.00 | 2022-06-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5028-5g |
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole |
934545-80-9 | 97.0%(LC&N) | 5g |
1090.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5028-1g |
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole |
934545-80-9 | 97.0%(LC&N) | 1g |
275.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OP785-5g |
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole |
934545-80-9 | 97% | 5g |
442.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OP785-1g |
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole |
934545-80-9 | 97% | 1g |
129.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OP785-200mg |
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole |
934545-80-9 | 97% | 200mg |
87.0CNY | 2021-08-04 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B857700-1g |
3-Bromo-9-(2-naphthyl)carbazole |
934545-80-9 | ≥98% | 1g |
¥53.10 | 2022-09-29 |
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 4 h, rt
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Copper , 18-Crown-6 Solvents: Dimethylformamide ; 24 h, 140 °C; 140 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, rt
Referência
- Preparation of carbazole compounds for electronic device, World Intellectual Property Organization, , ,
Método de produção 3
Condições de reacção
1.1 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ; rt → 108 °C; 3 h, 108 °C
Referência
- Adamantyl-containing carbazole-type organic compounds, organic electroluminescent device and electronic device comprising the same, China, , ,
Método de produção 4
Condições de reacção
1.1 Reagents: Potassium carbonate , Sodium sulfate Catalysts: Copper Solvents: Nitrobenzene ; 200 °C
Referência
- Amine based hole transport layer and carbazole-based light emitting auxiliary layer for organic electroluminescent device, Korea, , ,
Método de produção 5
Condições de reacção
1.1 Reagents: Sodium tert-butoxide Catalysts: Tri-tert-butylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: o-Xylene ; 16 h, 135 - 140 °C
Referência
- Preparation of (dibenzofuranyl)indolo[2,3-b]carbazole derivatives as organic light emitting layer and its applications in OLEDs, China, , ,
Método de produção 6
Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: 1,10-Phenanthroline , Cuprous iodide Solvents: Dimethylformamide ; 16 h, 150 °C
Referência
- Organic electroluminescence device and amine compound for organic electroluminescence device, United States, , ,
Método de produção 7
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: 1,10-Phenanthroline , Cuprous iodide Solvents: Dimethylformamide ; 18 h, rt → reflux
Referência
- Two organic host materials for organic optoelectronic element and display device, World Intellectual Property Organization, , ,
Método de produção 8
Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: 1,10-Phenanthroline , Cuprous iodide Solvents: Xylene ; 6 h, reflux
Referência
- Preparation of phosphindolo[2,3-b]carbazole 7-oxide derivatives for organic electroluminescent devices, Korea, , ,
Método de produção 9
Condições de reacção
1.1 Reagents: Sodium tert-butoxide Catalysts: Copper , 18-Crown-6 Solvents: Toluene ; 24 h, 100 °C
Referência
- Azacarbazole compounds as organic electronic device materials, World Intellectual Property Organization, , ,
Método de produção 10
Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: 1,10-Phenanthroline , Cuprous iodide , 18-Crown-6 Solvents: Dimethylformamide ; overnight, rt → reflux
Referência
- Preparation of heterocyclic compounds for organic electroluminescent devices, China, , ,
Método de produção 11
Condições de reacção
1.1 Catalysts: Tributylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Toluene , Water ; 12 h, rt
Referência
- Organic light-emitting devices and displays with emitting layers employing multiple hosts, United States, , ,
Método de produção 12
Condições de reacção
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; 20 h, rt
Referência
- Hole transport materials and organic electroluminescent devices using them, Korea, , ,
Método de produção 13
Condições de reacção
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Dichloromethane ; 12 h, rt
Referência
- New bipolar green host materials containing benzimidazole-carbazole moiety in phosphorescent OLEDs, Bulletin of the Korean Chemical Society, 2011, 32(3), 841-846
Método de produção 14
Condições de reacção
1.1 Reagents: Potassium carbonate , Cuprous iodide Catalysts: 18-Crown-6 Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ; 5 h, reflux; reflux → rt
1.2 Reagents: Water ; rt; 30 min, rt
1.3 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 40 min, 0 °C; overnight, rt
1.4 Reagents: Water
1.2 Reagents: Water ; rt; 30 min, rt
1.3 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 40 min, 0 °C; overnight, rt
1.4 Reagents: Water
Referência
- preparation of 1,2-benzo[a]anthracene derivatives as organic electroluminescent materials, China, , ,
Método de produção 15
Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Copper Solvents: Toluene ; rt → 150 °C; 24 h, 150 °C
Referência
- Preparation of anthracene-based compounds useful as electroluminescent material in OLED, China, , ,
Método de produção 16
Condições de reacção
1.1 Reagents: Potassium carbonate , Sodium sulfate Catalysts: Copper Solvents: Nitrobenzene ; 200 °C
Referência
- Heteroaryl compounds as organic electronic device materials, World Intellectual Property Organization, , ,
Método de produção 17
Condições de reacção
1.1 Reagents: Potassium carbonate , Sodium sulfate Catalysts: Copper Solvents: Nitrobenzene ; 200 °C
Referência
- Carbazole compounds for organic electronic device, Korea, , ,
Método de produção 18
Condições de reacção
1.1 Reagents: Sodium tert-butoxide Catalysts: Triphenylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; 100 °C
Referência
- Preparation of carbazole compounds as organic electronic device materials, World Intellectual Property Organization, , ,
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole Raw materials
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole Preparation Products
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:934545-80-9)3-Bromo-9-(naphthalen-2-yl)-9H-carbazole
Número da Ordem:A851187
Estado das existências:in Stock
Quantidade:100g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 07:34
Preço ($):211.0
E- mail:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
(CAS:934545-80-9)N-(2-萘基)-3-溴咔唑
Número da Ordem:LE26860937
Estado das existências:in Stock
Quantidade:25KG,200KG,1000KG
Pureza:99%
Informação de Preços Última Actualização:Friday, 20 June 2025 12:59
Preço ($):discuss personally
E- mail:18501500038@163.com
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole Literatura Relacionada
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
934545-80-9 (3-Bromo-9-(naphthalen-2-yl)-9H-carbazole) Produtos relacionados
- 73087-83-9(3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole)
- 1210469-11-6(10-bromo-7-phenyl-benzo[c]carbazole)
- 57102-42-8(9-(4-Bromophenyl)-9H-carbazole)
- 911660-69-0(Benzenamine, 3-(5-bromo-1H-indol-1-yl)-)
- 934545-83-2(3-Bromo-9-(naphthalen-1-yl)-9H-carbazole)
- 94994-62-4(2-Bromo-9-phenyl-9H-carbazole)
- 57103-20-5(3,6-Dirbomo-9-phenylcarbazole)
- 1153-85-1(3-Bromo-9-phenylcarbazole)
- 174621-52-4(1-(4-bromophenyl)-1H-Indole)
- 185112-61-2(9-(3-Bromophenyl)carbazole)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:934545-80-9)3-Bromo-9-(naphthalen-2-yl)-9H-carbazole
Pureza:99%
Quantidade:100g
Preço ($):211.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:934545-80-9)N-(2-萘基)-3-溴咔唑
Pureza:99%
Quantidade:25KG,200KG,1000KG
Preço ($):Inquérito